S 2160

Description

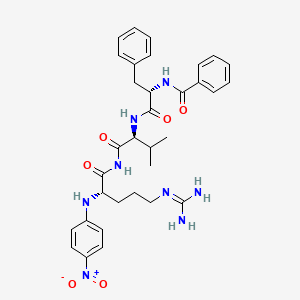

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide (CAS: 54799-93-8; Molecular Formula: C₃₃H₄₀N₈O₆) is a tripeptide-derived chromogenic substrate widely used to detect thrombin activity in biochemical assays. Its structure consists of three amino acid residues—phenylalanine (Phe), valine (Val), and arginine (Arg)—linked to a p-nitroaniline (pNA) leaving group. Upon cleavage by thrombin, the pNA moiety is released, producing a yellow color measurable at 405 nm .

This compound is highly specific for thrombin due to its optimized tripeptide sequence (Phe-Val-Arg), which aligns with thrombin’s active site. demonstrates that acylation of prothrombin by citraconic anhydride generates active thrombin capable of hydrolyzing this substrate, a reaction inhibited by hirudin, a thrombin-specific anticoagulant .

Propriétés

Numéro CAS |

54799-93-8 |

|---|---|

Formule moléculaire |

C33H40N8O6 |

Poids moléculaire |

644.7 g/mol |

Nom IUPAC |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1 |

Clé InChI |

IQFRQVCWHMZHOA-KCHLEUMXSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

SMILES canonique |

CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

enzoyl-Phe-Val-Arg-p-nitroanilide Bz-Phe-Val-Arg-paranitroanilide BzPheValArgNaN L-argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)- N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide S 2160 S-2160 |

Origine du produit |

United States |

Méthodes De Préparation

N-Terminal Protection

The benzoyl group serves as the N-terminal protecting group for phenylalanine, introduced via reaction with benzoyl chloride in alkaline aqueous conditions. This group remains stable during subsequent coupling steps and is retained in the final product.

Arginine Side-Chain Protection

The guanidine group of arginine is inherently stabilized as a dihydrochloride salt in L-arginine-p-nitroanilide dihydrochloride, eliminating the need for additional protection. Protonation prevents undesired side reactions during coupling.

Carboxyl Activation

The C-terminal carboxyl group of N-benzoyl-L-phenylalanyl-L-valine is activated using dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxy-benzotriazole (HOBt) to suppress racemization.

Coupling Methods

DCC/HOBt-Mediated Coupling

The most widely documented method involves the condensation of N-benzoyl-L-phenylalanyl-L-valine with L-arginine-p-nitroanilide dihydrochloride:

- Reagents :

- Activating agent : Dicyclohexylcarbodiimide (DCC)

- Additive : 1-hydroxy-benzotriazole (HOBt)

- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

Procedure :

- N-Benzoyl-L-phenylalanyl-L-valine (1 equiv) and L-arginine-p-nitroanilide dihydrochloride (1.2 equiv) are dissolved in anhydrous DMF.

- DCC (1.5 equiv) and HOBt (1.5 equiv) are added under nitrogen at 0°C.

- The reaction is stirred for 12–24 hours at room temperature.

- Precipitated dicyclohexylurea (DCU) is removed by filtration.

Workup :

- The filtrate is concentrated under reduced pressure.

- The crude product is precipitated using cold diethyl ether and collected via centrifugation.

Alternative Coupling Reagents

While DCC/HOBt remains the gold standard, other reagents have been explored:

| Reagent System | Advantages | Limitations |

|---|---|---|

| EDCI/HOAt | Reduced racemization risk | Higher cost |

| HATU/DIPEA | Fast activation | Requires strict anhydrous conditions |

| Mixed carbonates | Mild conditions | Lower efficiency for bulkier peptides |

Purification and Characterization

Purification Techniques

- Recrystallization : Crude product is recrystallized from ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel chromatography using a gradient of methanol in dichloromethane (0–10%) yields high-purity product.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve >98% purity.

Characterization Data

- Melting Point : 214–216°C (decomposition observed above 220°C).

- Spectroscopic Data :

- Optical Rotation : [α]D²⁵ = +32.5° (c = 1 in DMF).

Critical Analysis of Methodologies

Solvent Effects

Dimethylformamide (DMF) enhances coupling efficiency by solubilizing hydrophobic intermediates, though concentrations >20% may inhibit subsequent enzymatic assays.

Racemization Control

The use of HOBt reduces racemization to <2%, as confirmed by chiral HPLC analysis.

Yield Optimization

- Stoichiometry : A 20% excess of L-arginine-p-nitroanilide dihydrochloride improves yields to 65–72%.

- Temperature : Maintaining reactions at 0°C during activation minimizes diketopiperazine formation.

Industrial-Scale Considerations

For bulk synthesis (≥1 kg):

- Continuous Flow Systems : Reduce reaction times from hours to minutes.

- Membrane Filtration : Efficient DCU removal without manual intervention.

- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between arginine and p-nitroaniline releases p-nitroaniline, which is detectable by its yellow color .

Common Reagents and Conditions

Enzymes: Trypsin, thrombin, and other serine proteases.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.

Temperature: Typically conducted at 37°C to mimic physiological conditions.

Major Products

The major product of the enzymatic hydrolysis of N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is p-nitroaniline, which can be quantified using spectrophotometry .

Applications De Recherche Scientifique

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is a synthetic peptide substrate that is widely used in biochemical research, particularly as a chromogenic substrate for proteolytic enzymes like trypsin and thrombin. Upon enzymatic cleavage, this compound releases p-nitroaniline, which can be detected colorimetrically.

Scientific Research Applications

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide plays a multifaceted role in scientific research, with applications spanning enzyme kinetics, drug development, biochemical assays, and medical diagnostics.

Enzyme Kinetics: This compound is used for studying the activity and specificity of proteolytic enzymes. For instance, it serves as a substrate for assays of cathepsin B and trypsin-like enzymes . It can be split by trypsin more readily than other arginine derivatives .

Drug Development: It is also used in screening potential protease inhibitors.

Biochemical Assays: The compound is useful in quantifying enzyme activity in various biological samples.

Medical Diagnostics: N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is incorporated into diagnostic kits to measure enzyme levels in clinical samples.

Relevant reagents and conditions

- Enzymes: Trypsin, thrombin, and other serine proteases.

- Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.

- Temperature: Typically conducted at 37°C to mimic physiological conditions.

Mécanisme D'action

The mechanism of action of N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond between arginine and p-nitroaniline. This reaction releases p-nitroaniline, which can be measured colorimetrically. The molecular targets are the active sites of serine proteases, and the pathway involves the formation of a tetrahedral intermediate during the cleavage process .

Comparaison Avec Des Composés Similaires

N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride

Structure : A simpler derivative lacking the Phe-Val dipeptide chain, containing only the benzoyl-arginine-p-nitroanilide core.

Applications : Used as a substrate for serine proteases like trypsin and plasmin due to its arginine-pNA motif.

Specificity : Less selective than the tripeptide variant, as it is cleaved by multiple proteases. and highlight its use in purity testing via thin-layer chromatography (TLC) and liquid chromatography (LC), emphasizing its role in quality control rather than thrombin-specific assays .

N-Benzoyl-L-isoleucyl-L-glutamyl(γ-OR)-glycyl-L-arginyl-p-nitroanilide Hydrochloride

Structure : A tetrapeptide substrate (Ile-Glu-Gly-Arg-pNA) with a γ-OR-modified glutamyl residue.

Applications : Designed for proteases requiring extended substrate recognition, such as factor Xa or kallikrein.

Performance : The additional residues (Ile, Glu, Gly) confer distinct binding properties, reducing thrombin affinity but enhancing compatibility with other coagulation factors .

Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide (Target Compound)

Advantages :

- Thrombin specificity: The Phe-Val-Arg sequence mimics natural thrombin substrates (e.g., fibrinogen), ensuring high selectivity .

- Sensitivity : Lower Km values compared to simpler analogs, indicating stronger enzyme-substrate binding .

- Inhibition profile : Activity is abolished by hirudin, confirming thrombin dependency .

Key Research Findings and Comparative Data

Table 1: Structural and Functional Comparison

Table 2: Analytical Performance

Critical Analysis of Differences

- Structural Complexity : The tripeptide backbone of the target compound enhances thrombin specificity but complicates synthesis and purification compared to single-residue analogs .

- Enzyme Kinetics : The Km value for thrombin with the target compound is significantly lower than that of N-a-benzoyl-L-arginine-4-nitroanilide, reflecting superior binding affinity .

- Inhibition Profiles : Hirudin’s selective inhibition of the target compound underscores its utility in thrombin-selective assays, whereas simpler substrates lack such discriminatory power .

Activité Biologique

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide (Bz-Phe-Val-Arg-pNA) is a synthetic peptide substrate widely utilized in biochemical research, particularly for studying proteolytic enzymes such as trypsin and thrombin. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

Overview of Biological Activity

Bz-Phe-Val-Arg-pNA is primarily recognized for its role as a chromogenic substrate that releases p-nitroaniline upon enzymatic cleavage. This release can be quantitatively measured, making it valuable for enzyme activity assays. The compound's structure allows it to interact specifically with proteolytic enzymes, facilitating studies on enzyme kinetics and inhibition.

Target Enzymes

The primary target enzymes for Bz-Phe-Val-Arg-pNA include:

- Thrombin

- Trypsin

- Reptilase

These enzymes cleave the substrate at the bond between the arginine and p-nitroaniline moieties, leading to the release of a measurable chromogenic product.

Hydrolysis Reaction

The hydrolysis reaction catalyzed by these enzymes can be summarized as follows:

This reaction is characterized by its dependence on factors such as temperature, pH, and enzyme concentration, indicating that it follows enzyme-substrate kinetics .

Research Applications

Bz-Phe-Val-Arg-pNA has several significant applications in scientific research:

- Enzyme Kinetics : It is extensively used to study the activity and specificity of various proteolytic enzymes.

- Drug Development : The compound serves as a tool for screening potential inhibitors of proteases, aiding in the development of therapeutic agents.

- Biochemical Assays : It is employed in quantifying enzyme activity in biological samples, which is crucial for understanding various physiological processes.

- Medical Diagnostics : The substrate is utilized in diagnostic kits to measure enzyme levels in clinical samples, enhancing diagnostic accuracy .

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | Unique Features |

|---|---|---|

| N-Benzoyl-L-arginine 4-nitroanilide hydrochloride | Trypsin | Another chromogenic substrate |

| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Chymotrypsin | Used for chymotrypsin-like enzyme assays |

| N-Benzoyl-Pro-Phe-Arg-p-nitroanilide hydrochloride | Thrombin | Substrate for thrombin and other proteases |

Bz-Phe-Val-Arg-pNA stands out due to its specific sequence, making it a preferred substrate for certain proteases like thrombin and trypsin. Its ability to release a chromogenic product upon cleavage allows for straightforward measurement of enzyme activity .

Case Studies and Research Findings

- Trypsin Activity : A study demonstrated that Bz-Phe-Val-Arg-pNA is hydrolyzed by trypsin significantly more readily than other substrates, emphasizing its specificity and efficiency as a substrate for this enzyme .

- Leukocyte Migration Inhibitory Factor (LIF) : Research indicated that an ester derivative of Bz-Phe-Val-Arg-pNA exhibited high selectivity and sensitivity towards LIF, outperforming previously used substrates by approximately 20 times in sensitivity .

- Thrombin Inhibition Studies : Investigations into thrombin inhibitors utilized Bz-Phe-Val-Arg-pNA as a substrate to assess the kinetic parameters of novel inhibitors, providing insights into their potential therapeutic applications .

Q & A

Basic Question: What analytical methods are recommended for assessing the purity of N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide in academic research?

Answer:

To evaluate purity, a combination of chromatographic and spectroscopic techniques is essential:

- Thin-Layer Chromatography (TLC): Use silica gel plates with a solvent system like chloroform:methanol:acetic acid (e.g., 85:10:5 v/v). Spots corresponding to the compound and impurities can be visualized under UV light or with ninhydrin staining for amino groups .

- Reverse-Phase HPLC: Employ a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min. Monitor absorbance at 315 nm (λmax for p-nitroaniline derivatives). System suitability tests should include resolution ≥2.0 between the compound and related substances .

- Mass Spectrometry (MS): Confirm molecular weight (C33H40N8O6; theoretical MW 644.33) using ESI-MS in positive ion mode. Peaks at m/z 645.33 [M+H]+ and 667.31 [M+Na]+ are expected .

Advanced Question: How can researchers optimize enzymatic assays using this compound as a thrombin substrate?

Answer:

This chromogenic substrate (Km ≈ 50–100 μM for thrombin) requires optimization of:

- pH and Buffer Conditions: Thrombin activity peaks at pH 7.4–8.0 (50 mM Tris-HCl, 150 mM NaCl). Pre-warm substrate and enzyme to 37°C to stabilize reaction kinetics .

- Kinetic Parameters: Use a microplate reader to measure ΔA405/min (ε405 = 9,900 M⁻¹cm⁻¹ for p-nitroaniline). Calculate initial velocity (V0) and validate with a positive control (e.g., 0.1–1.0 NIH units/mL thrombin) .

- Interference Mitigation: Test for cross-reactivity with plasmin or factor Xa by comparing hydrolysis rates. Use specific inhibitors like antithrombin III-heparin for thrombin validation .

Advanced Question: How to resolve discrepancies in kinetic data when using this substrate across different experimental setups?

Answer:

Contradictions may arise from:

- Substrate Purity: Impurities >2% (e.g., free p-nitroaniline) can artificially elevate baseline absorbance. Re-purify via preparative HPLC with a water:acetonitrile gradient .

- Enzyme Source Variability: Commercial thrombin batches may differ in specific activity. Standardize using a reference material (e.g., NIBSC 01/580) and normalize activity units .

- Instrument Calibration: Ensure spectrophotometer wavelength accuracy (±1 nm) and pathlength correction for microvolumes. Include a standard curve of p-nitroaniline (0–100 μM) in each run .

Advanced Question: What strategies are effective for synthesizing and characterizing this compound in-house?

Answer:

Synthesis Steps:

Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected amino acids (L-phenylalanine, L-valine, L-arginine) on a Wang resin. Couple N-benzoyl and p-nitroaniline groups via HOBt/DIC activation .

Cleavage and Deprotection: Treat with TFA:water:triisopropylsilane (95:2.5:2.5) for 2 hours. Lyophilize and purify via flash chromatography .

Characterization:

- FT-IR: Confirm amide bonds (1650–1680 cm⁻¹ for C=O stretch) and nitro groups (1520 cm⁻¹ for NO2 asymmetric stretch) .

- 1H-NMR: Peaks at δ 8.2–8.4 ppm (aromatic protons from benzoyl and nitroaniline) and δ 1.2–1.5 ppm (valine side-chain methyl groups) .

Basic Question: What storage conditions are critical for maintaining the stability of this compound?

Answer:

- Short-Term: Store at 4°C in airtight, light-protected vials with desiccant. Prepare working aliquots in DMSO (10 mM) to avoid freeze-thaw cycles .

- Long-Term: Lyophilize and store at −80°C under nitrogen. Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Advanced Question: How can this substrate be adapted for high-throughput screening (HTS) of protease inhibitors?

Answer:

- Automation: Use 384-well plates with robotic liquid handlers. Optimize substrate concentration (2× Km) to balance sensitivity and cost .

- Quenching: Add 50% acetic acid to stop reactions, ensuring pH <3.0 to denature enzymes without precipitating p-nitroaniline .

- Data Analysis: Apply Z’-factor validation (Z’ >0.5) using controls: 100% activity (no inhibitor) and 0% activity (10 μM leupeptin for thrombin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.